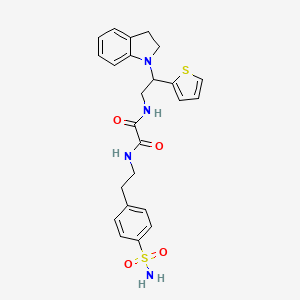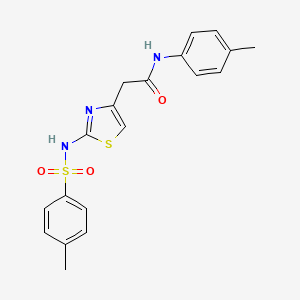
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. DMPB belongs to the family of pyrimidine-based compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. This compound has also been found to have low toxicity in animal models, which is a desirable property for a potential drug candidate. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the development of new drugs. Another direction is to explore its potential use in the treatment of viral infections, such as hepatitis C and Zika virus. In addition, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound has a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has several advantages as a potential drug candidate, including its low toxicity and wide range of biological activities. However, its relatively low solubility in water may limit its bioavailability. Future research on this compound could focus on further investigating its mechanism of action, exploring its potential use in the treatment of viral infections, and improving its solubility and bioavailability.
Synthesemethoden
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-9-11(2)19-17(18-10)20-16(24)12-3-5-13(6-4-12)21-14(22)7-8-15(21)23/h3-6,9H,7-8H2,1-2H3,(H,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMUAYRIFYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)




![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)


![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)